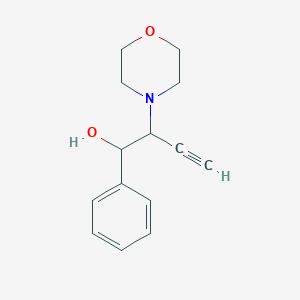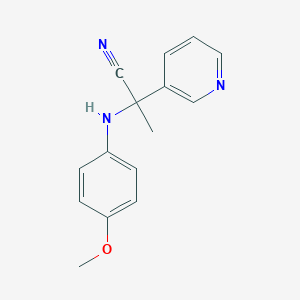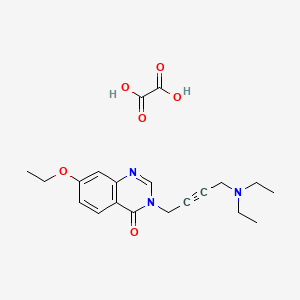
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and properties, making it a valuable reagent in organic synthesis and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone. The reaction conditions often include a moderate to vigorous rate of reflux and the use of solvents such as methanol and acetone .
Industrial Production Methods
Industrial production of this compound involves a series of steps including the reaction of diethylamine hydrochloride with paraformaldehyde and acetone, followed by extraction and purification processes. The final product is obtained through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of amide bonds by activating carboxyl groups to react with amines. This process involves the formation of an unstable intermediate that quickly reacts with an amino group to form an amide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinking agent used to couple carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is unique due to its specific structure, which provides distinct reactivity and solubility characteristics. Its ability to form stable intermediates and facilitate efficient amide bond formation makes it particularly valuable in synthetic and biochemical applications .
Propriétés
Numéro CAS |
24206-70-0 |
|---|---|
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
3-(diethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-16(6-2)12-15(3,4)14(17)13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;1H |
Clé InChI |
BTIWDWOBSODVCJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C)(C)C(=O)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)







![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)



